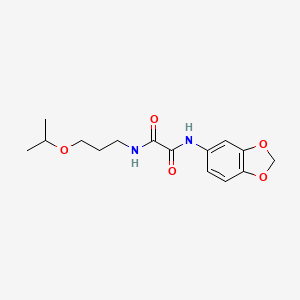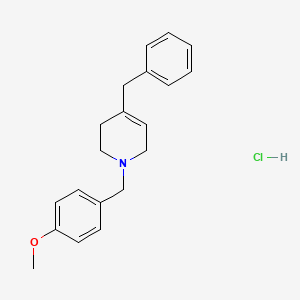![molecular formula C20H24O4 B5173586 3-methoxy-4-[3-(2,3,6-trimethylphenoxy)propoxy]benzaldehyde](/img/structure/B5173586.png)
3-methoxy-4-[3-(2,3,6-trimethylphenoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-4-[3-(2,3,6-trimethylphenoxy)propoxy]benzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It is commonly referred to as "TMPB" and is used in various scientific research applications.
Mecanismo De Acción
TMPB exerts its inhibitory effect on enzymes by binding to their active sites and preventing substrate binding. It has been shown to be a non-competitive inhibitor of PKC and a mixed inhibitor of PLA2. The exact mechanism of inhibition of COX by TMPB is not fully understood.
Biochemical and Physiological Effects:
TMPB has been shown to have anti-inflammatory, analgesic, and anti-tumor properties in various in vitro and in vivo studies. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce pain perception in animal models. TMPB has also been shown to inhibit the growth of cancer cells in vitro and in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TMPB in lab experiments is its potency and specificity as an enzyme inhibitor. It allows researchers to study the function of specific enzymes and their involvement in various cellular processes. However, one limitation of using TMPB is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are required to ensure its safety in experiments.
Direcciones Futuras
There are several potential future directions for research involving TMPB. One area of interest is its potential therapeutic use in the treatment of inflammatory and pain disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as a tool to study the function of other enzymes and proteins in various cellular processes. Finally, the development of more potent and specific inhibitors based on the structure of TMPB is an area of ongoing research.
Métodos De Síntesis
TMPB can be synthesized through a multi-step process involving the reaction of 2,3,6-trimethylphenol with 3-chloropropyl bromide, followed by the reaction of the resulting compound with 3-hydroxy-4-methoxybenzaldehyde. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
TMPB has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to be a potent inhibitor of several enzymes, including protein kinase C (PKC), phospholipase A2 (PLA2), and cyclooxygenase (COX). These enzymes play important roles in various cellular processes, including signal transduction, inflammation, and pain perception.
Propiedades
IUPAC Name |
3-methoxy-4-[3-(2,3,6-trimethylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-14-6-7-15(2)20(16(14)3)24-11-5-10-23-18-9-8-17(13-21)12-19(18)22-4/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBYABAKWMKAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCOC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5173513.png)


![2-{2-imino-3-[2-(1-naphthyloxy)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B5173538.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173543.png)
![methyl 2-[(4-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5173546.png)
![2-methyl-1-{2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5173557.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B5173558.png)
![2-(1H-benzimidazol-2-yl)-3-[(2-methoxyphenyl)amino]acrylonitrile](/img/structure/B5173565.png)
![N-[2-(4-chlorophenyl)ethyl]-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5173578.png)
![7-[2-(4-biphenylyl)-2-oxoethyl]-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B5173589.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B5173594.png)
